3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide
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Overview
Description
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide is a complex organic compound with a molecular formula of C21H20ClN5O This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrole ring, and a triazolopyridine moiety
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom.
Synthesis of the pyrrole ring: The pyrrole ring is synthesized through a cyclization reaction involving appropriate precursors.
Construction of the triazolopyridine moiety: This involves the formation of the triazole ring followed by its fusion with a pyridine ring.
Coupling reactions: The final step involves coupling the chlorophenyl, pyrrole, and triazolopyridine intermediates under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide can be compared with other similar compounds, such as:
4-Bromophenethyl alcohol: This compound has a similar phenyl structure but differs in its functional groups and overall structure.
Carbonylnitrile derivatives: These compounds share some structural similarities but have different functional groups and chemical properties.
Properties
Molecular Formula |
C21H20ClN5O |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-pyrrol-1-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C21H20ClN5O/c22-18-8-6-16(7-9-18)17(15-26-10-3-4-11-26)13-21(28)23-14-20-25-24-19-5-1-2-12-27(19)20/h1-12,17H,13-15H2,(H,23,28) |
InChI Key |
DJPDXXUGCABHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)CC(CN3C=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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